N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide
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Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide is a chemical compound with an intriguing structure. Let’s break it down:
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl): This part of the compound consists of a thiophene ring (a five-membered heterocycle containing sulfur) with an ethyl group, a methyl group, and a cyano group attached at specific positions.
Benzamide: The benzamide moiety is a benzene ring with an amide functional group (CONH₂) attached.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide. One common approach involves the condensation of 3-cyano-4-ethyl-5-methylthiophene-2-carboxylic acid with an amine (such as aniline) to form the amide bond. The reaction typically occurs under acidic conditions.
Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group could yield an amine derivative.
Substitution: Substitution reactions (e.g., halogenation) can modify the substituents on the thiophene ring.
Common reagents include strong acids (for condensation), reducing agents (for reduction), and halogens (for substitution).
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: Researchers explore its potential as a 5-lipoxygenase (5-LOX) inhibitor. 5-LOX plays a role in inflammation, and inhibiting it could have therapeutic implications.
Chemistry: It serves as a building block for designing novel molecules due to its unique structure.
Industry: Its derivatives may find use in materials science or agrochemicals.
Mechanism of Action
The exact mechanism by which N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways related to inflammation or other biological processes.
Properties
Molecular Formula |
C15H14N2OS |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide |
InChI |
InChI=1S/C15H14N2OS/c1-3-12-10(2)19-15(13(12)9-16)17-14(18)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,17,18) |
InChI Key |
UPKMGFFODJTDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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